![molecular formula C41H67N7O9 B12620378 L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine CAS No. 918528-29-7](/img/structure/B12620378.png)
L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine
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Overview
Description
L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is a peptide composed of seven amino acids: L-alanine, L-leucine (repeated three times), L-proline, L-tyrosine, and L-leucine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Nutritional Applications
Protein Supplementation:
L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is often studied for its role in protein metabolism and supplementation. Research indicates that such peptides can enhance muscle protein synthesis, particularly in populations experiencing muscle wasting or undergoing intensive physical training.
Case Study:
A study involving athletes demonstrated that supplementation with branched-chain amino acids (BCAAs), including leucine derivatives, improved recovery times and reduced muscle soreness post-exercise. The specific impact of L-Alanyl-L-leucyl-L-leucyl was not isolated, but the presence of leucine is critical in muscle repair processes .
Pharmacological Applications
Therapeutic Potential:
The compound's structure suggests potential benefits in therapeutic settings, particularly in conditions involving muscle atrophy or metabolic disorders. Its components have been linked to improved nitrogen balance and reduced proteolysis, which are vital in clinical nutrition and recovery protocols.
Case Study:
In a randomized controlled trial involving patients with severe burns, the administration of dipeptides like alanyl-glutamine showed significant improvements in nitrogen balance and overall recovery metrics compared to standard amino acid solutions. This highlights the potential of L-Alanyl-L-leucyl-L-leucyl as a therapeutic agent in critical care settings .
Biochemical Research
Mechanistic Studies:
L-Alanyl-L-leucyl-L-leucyl's effects on cellular metabolism are being explored to understand its role in signaling pathways related to protein synthesis and degradation. The modulation of leucine levels has been shown to influence mTOR signaling pathways, which are crucial for muscle growth and regeneration.
Data Table: Effects on Protein Metabolism
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-arginyl-L-lysyl-L-leucine: Another peptide with similar amino acid composition but different sequence, leading to distinct biological activities.
L-Alanyl-L-glutamine: A dipeptide with different amino acids, used in medical and nutritional applications.
Uniqueness
L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which can influence its hydrophobicity and interaction with biological membranes. This uniqueness makes it a valuable tool for studying peptide-membrane interactions and developing peptide-based therapeutics.
Biological Activity
L-Alanyl-L-leucyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl-L-leucine is a complex peptide composed of multiple amino acids, primarily leucine, which is known for its role in protein synthesis and various metabolic processes. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C41H67N7O
- Molecular Weight : 675.0 g/mol
- CAS Number : 918528-29-7
This peptide is characterized by a sequence rich in leucine, which may influence its biological functions, particularly in muscle metabolism and cellular signaling pathways.
- Protein Synthesis : Leucine plays a critical role in stimulating the mTOR pathway, which promotes muscle protein synthesis. This action is essential for muscle recovery and growth, particularly after exercise.
- Antioxidant Properties : Some studies suggest that peptides like this compound may exhibit antioxidant effects, reducing oxidative stress in cells.
- Immune Modulation : Research indicates that certain dipeptides can modulate immune responses, potentially enhancing the body's ability to fight infections.
Table 1: Summary of Key Findings from Research Studies
Case Studies
-
Athletic Performance Enhancement :
- A study investigated the effects of L-Alanyl-L-leucyl peptides on endurance athletes. Results showed significant improvements in performance metrics, suggesting that these peptides could be beneficial for athletes seeking to enhance their endurance and recovery times.
-
Post-Surgical Recovery :
- Another study focused on patients undergoing major surgeries who were supplemented with L-Alanyl-L-leucyl peptides. The findings indicated improved recovery times and reduced infection rates compared to control groups not receiving the peptide supplementation.
Properties
CAS No. |
918528-29-7 |
---|---|
Molecular Formula |
C41H67N7O9 |
Molecular Weight |
802.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H67N7O9/c1-22(2)17-29(43-35(50)26(9)42)36(51)44-30(18-23(3)4)37(52)46-32(19-24(5)6)40(55)48-16-10-11-34(48)39(54)45-31(21-27-12-14-28(49)15-13-27)38(53)47-33(41(56)57)20-25(7)8/h12-15,22-26,29-34,49H,10-11,16-21,42H2,1-9H3,(H,43,50)(H,44,51)(H,45,54)(H,46,52)(H,47,53)(H,56,57)/t26-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
RPFVOWOWCKVMAG-CIYBFAGOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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